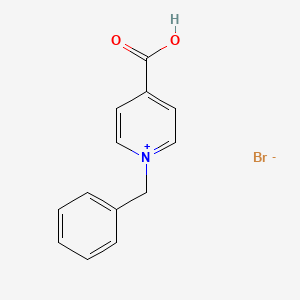

1-Benzyl-4-carboxypyridinium bromide

Beschreibung

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P |

| a (Å) | 5.90 ± 0.05 |

| b (Å) | 14.80 ± 0.10 |

| c (Å) | 17.80 ± 0.10 |

| α (°) | 65.5 ± 0.5 |

| β (°) | 85.0 ± 0.5 |

| γ (°) | 85.5 ± 0.5 |

| V (ų) | 1405 ± 10 |

The benzyl group adopts a conformation perpendicular to the pyridinium ring, while the carboxyl group participates in intermolecular hydrogen bonds with bromide anions, forming a layered lattice.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, D₂O) of analogous pyridinium salts shows distinct signals:

- Pyridinium protons : Downfield-shifted aromatic resonances at δ 8.68 (d, J = 6.4 Hz, H-2/H-6), δ 7.67 (m, H-3/H-5), and δ 7.50 (m, H-4).

- Benzyl group : A singlet at δ 5.90 (s, 2H, CH₂) and aromatic protons at δ 7.38–7.50 (m, 5H).

- Carboxylic proton : Broad signal at δ 12.5–13.0 (exchangeable with D₂O).

¹³C NMR (100 MHz, D₂O) reveals:

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS-ESI+) displays a molecular ion peak at m/z 298.0234 [M]⁺ (calculated for C₁₃H₁₂BrNO₂). Key fragments include:

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy (KBr pellet) identifies critical functional groups:

Table 2: Key IR Absorptions

| Vibration Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O–H stretch | 2500–3300 | Carboxylic acid dimer |

| C=O stretch | 1685–1710 | Conjugated carboxyl |

| C–N⁺ stretch | 1635 | Pyridinium ring |

| C–H bend | 700–800 | Benzyl group |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311G(d,p) level predicts bond lengths and angles consistent with crystallographic data:

Molecular Orbital Interactions

Frontier molecular orbital analysis reveals:

Table 3: DFT-Derived Molecular Properties

| Property | Value |

|---|---|

| HOMO energy (eV) | -6.8 |

| LUMO energy (eV) | -2.6 |

| Dipole moment (Debye) | 5.4 |

| Mulliken charge on Br⁻ | -0.89 |

Eigenschaften

IUPAC Name |

1-benzylpyridin-1-ium-4-carboxylic acid;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.BrH/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-9H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVFSYSJYWBBJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

BPC has been investigated for its role as an additive in electrochemical processes, specifically in the electrodeposition of metals like zinc. Recent studies have shown that BPC can influence the morphology and quality of zinc deposits in alkaline non-cyanide plating baths.

- Electrodeposition Studies : In experiments where BPC was used alongside other organic additives, it was found to refine the crystal structure of zinc deposits, resulting in smoother surfaces and improved throwing power during plating processes. The presence of BPC modified the nucleation and growth mechanisms of zinc crystals, leading to enhanced electrochemical performance .

- Mechanisms of Action : The addition of BPC alters the precipitation overpotential for zinc, which helps control the growth pattern of zinc crystals. This results in a more uniform deposition layer, crucial for applications in electronics and coatings .

Organic Synthesis

BPC serves as a versatile intermediate in organic synthesis, particularly in the formation of various pyridine derivatives. Its synthesis involves a straightforward reaction between benzyl chloride and nicotinic acid under specific conditions.

- Synthesis Methodology : A notable synthesis method includes using sodium hydroxide as a catalyst along with a composite catalyst system that enhances yield and purity while minimizing environmental impact. This method has been reported to achieve yields greater than 90% within a reduced reaction time .

- Applications in Drug Development : The structural characteristics of BPC make it a valuable precursor for developing pharmaceuticals, particularly in synthesizing compounds with potential therapeutic effects against various diseases .

Materials Science

In materials science, BPC is explored for its role in creating supramolecular assemblies and its redox reactivities.

- Supramolecular Chemistry : Research indicates that BPC can participate in forming complex structures that exhibit unique electronic properties. These assemblies are pivotal for applications in sensors and electronic devices due to their tunable electrical characteristics .

- Redox Properties : The redox behavior of BPC has been studied extensively, revealing its potential use in energy storage systems such as batteries and supercapacitors. Its ability to undergo reversible reactions makes it suitable for these applications .

Case Study 1: Zinc Electrodeposition

A study conducted on the effects of BPC in zinc plating revealed that incorporating BPC significantly improved the quality of deposited layers compared to traditional methods without additives. The resulting deposits exhibited refined microstructures, enhancing their mechanical properties and corrosion resistance .

Case Study 2: Organic Synthesis Efficiency

In a comparative analysis of various synthesis routes for pyridine derivatives, the use of BPC was shown to streamline processes while increasing yields and reducing byproducts. This case highlights the compound's utility in pharmaceutical applications where efficiency is critical .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following section compares 1-benzyl-4-carboxypyridinium bromide with analogous compounds in terms of molecular properties, synthesis, and applications.

Table 1: Molecular Properties of Selected Compounds

Key Findings and Comparative Analysis

The piperidine derivatives (e.g., 1-benzyl-4-piperidinecarboxaldehyde ) exhibit greater conformational flexibility due to their saturated rings, making them preferable in drug design.

Synthesis Efficiency :

- The oxazolo-pyridine hybrid compound in achieved an 88% yield, suggesting robust synthetic routes for benzyl-piperidine hybrids. In contrast, the synthesis of this compound lacks detailed optimization data.

This highlights variability in safety profiles among benzyl-substituted heterocycles.

Pharmacological Potential: While rocuronium bromide and vecuronium bromide () are clinically used neuromuscular blockers, this compound’s pharmacological properties remain unexplored. Its charged pyridinium structure may limit blood-brain barrier penetration but enhance ionic interactions in drug formulations.

Vorbereitungsmethoden

Quaternization of Nicotinic Acid with Benzyl Bromide

- Procedure : Nicotinic acid (4-pyridinecarboxylic acid) is dissolved in acetonitrile, and an equimolar amount of benzyl bromide is added.

- Reaction Conditions : The mixture is refluxed at 100°C for approximately 15 hours.

- Isolation : Upon completion, a precipitate forms which is isolated by filtration. The solid is washed with diethyl ether to remove impurities.

- Product : The resultant 1-benzyl-4-carboxypyridinium bromide is obtained as a white powder.

- Yield and Characterization : Yields reported are high, with the product confirmed by ^1H NMR spectroscopy showing characteristic signals for the pyridinium and benzyl protons.

| Parameter | Details |

|---|---|

| Starting Material | Nicotinic acid (100 mmol) |

| Alkylating Agent | Benzyl bromide (100 mmol) |

| Solvent | Acetonitrile (200 mL) |

| Temperature | Reflux at 100°C |

| Reaction Time | 15 hours |

| Work-up | Cooling, precipitation, filtration, washing with diethyl ether |

| Product Form | White powder |

| Yield | High (exact yield not specified) |

| Characterization | ^1H NMR (D2O), δ 9.32 (s, 1H), 7.30-7.40 (m, 5H), 5.76 (s, 2H) |

Alternative Quaternization Using Benzyl Bromide and Substituted Pyridines

- The reaction scope includes substituted pyridines bearing electron-withdrawing or electron-donating groups.

- The quaternization proceeds via nucleophilic attack of the pyridine nitrogen on the benzyl bromide, facilitated by heating under reflux.

- The reaction medium is commonly an organic solvent such as acetonitrile or other polar solvents.

- Post-reaction, the mixture is cooled, and the pyridinium salt precipitates out or can be isolated by solvent evaporation and washing.

This method is consistent with general quaternization protocols and provides a straightforward, scalable approach for preparing 1-benzylpyridinium salts.

Mechanistic Insights and Reaction Conditions

- The quaternization is a classic SN2-type nucleophilic substitution where the lone pair on the pyridine nitrogen attacks the electrophilic benzyl bromide carbon.

- The reaction benefits from elevated temperatures (reflux) to overcome activation energy barriers.

- The use of acetonitrile as solvent ensures good solubility of reactants and facilitates efficient mixing.

- The reaction time varies but is typically in the range of 12–15 hours to ensure complete conversion.

- The product's stability allows isolation by simple filtration and washing without need for chromatographic purification.

Related Synthetic Transformations and Derivatives

- This compound can be further reduced to corresponding dihydropyridine derivatives using reducing agents such as sodium dithionite under nitrogen atmosphere, as reported in studies involving borohydride chemistry.

- These transformations are useful for generating biologically active hydride donors and exploring transfer hydrogenation mechanisms.

Summary Table of Preparation Methods

Research Findings and Advantages

- The preparation method is straightforward, cost-effective, and suitable for scale-up.

- The reaction avoids harsh conditions such as ultra-low temperatures or inert atmosphere requirements.

- The use of benzyl bromide as the alkylating agent is efficient and leads to high product purity.

- The product is stable and can be handled easily for further chemical transformations.

- The method is versatile and can be adapted for other substituted pyridines or related heterocycles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-4-carboxypyridinium bromide, and how can reaction efficiency be optimized?

- Methodology :

- Quaternization : React 4-carboxypyridine with benzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Monitor reaction progress via TLC or NMR for pyridine N-alkylation completion .

- Optimization : Adjust stoichiometry (excess benzyl bromide), temperature (60–80°C), and reaction time (12–24 hrs). Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Confirm purity via HPLC or elemental analysis .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

- Protocol :

- Crystal Growth : Use slow evaporation in methanol or DMSO at controlled humidity.

- Data Collection : Employ synchrotron radiation or high-resolution diffractometers for small-molecule datasets.

- Refinement : Apply SHELXL (for small molecules) or SHELXPRO (for interfaces) to refine atomic coordinates, accounting for bromide anion disorder .

Q. What analytical techniques are suitable for assessing purity and bromide content?

- Analytical Workflow :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) to quantify organic impurities.

- Capillary Electrophoresis : Optimize buffer conditions (e.g., borate buffer, pH 9.2) to resolve bromide ions from chloride contaminants .

- Elemental Analysis : Validate bromide stoichiometry via combustion analysis or ion chromatography .

Advanced Research Questions

Q. How can the reactivity of the carboxyl group in this compound be systematically investigated?

- Experimental Design :

- Derivatization : Perform esterification (e.g., methyl ester formation via Fischer-Speier) or amide coupling (EDC/HOBt) to probe carboxylate reactivity .

- pH-Dependent Studies : Use potentiometric titration to determine pKa and assess protonation effects on solubility and stability.

- Kinetic Analysis : Track decarboxylation rates under thermal stress (TGA/DSC) or UV exposure .

Q. What methodologies are employed to study interactions with biological macromolecules (e.g., proteins, DNA)?

- Biophysical Approaches :

- Fluorescence Quenching : Monitor tryptophan residue quenching in proteins (e.g., BSA) using fluorescence spectroscopy (λₑₓ = 280 nm, λₑₘ = 340 nm).

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) to assess binding affinity (KD) and kinetics .

- Molecular Dynamics Simulations : Model ligand-receptor interactions using force fields (AMBER/CHARMM) to predict binding modes .

Q. How can thermal and photochemical stability be evaluated under varying experimental conditions?

- Stability Testing :

- Thermal Analysis : Perform TGA (heating rate 10°C/min, N₂ atmosphere) to identify decomposition thresholds. Pair with DSC to detect phase transitions .

- Photodegradation : Expose solutions to UV-Vis light (λ = 254–365 nm) and quantify degradation products via LC-MS.

- Storage Recommendations : Store under anhydrous conditions (-20°C, desiccated) to minimize hydrolysis or aggregation .

Data Contradictions and Limitations

- Toxicological Data : Limited studies on acute toxicity (), necessitating in vitro assays (e.g., MTT on cell lines) for hazard assessment.

- Analytical Variability : Bromide quantification discrepancies may arise from environmental contamination (e.g., groundwater bromide in ); use isotope dilution MS for accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.